1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide
Description
Properties
IUPAC Name |
1,3-diethyl-2-methylbenzimidazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.HI/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQCGXLQRWJKOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC=CC=C21)CC)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19101-76-9 | |
| Record name | 1,3-DIETHYL-2-METHYL-3H-BENZOIMIDAZOL-1-IUM, IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the alkylation of benzodiazole derivatives. One common method is the reaction of 1,3-diethylbenzodiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole amines .
Scientific Research Applications
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleating agent, enhancing the conductivity of doped films in electronic applications. It also exhibits rotational motion when excited with specific voltage pulses, making it useful in molecular machines .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Alkyl Chain Length : Ethyl groups in the target compound balance solubility in polar solvents (e.g., acetonitrile, DMF) and thermal stability. Longer chains (e.g., hexyl in ) reduce melting points but increase hydrophobicity.
- Electron-Donating Groups : Methoxy (in o-MeO-DMBI-I ) enhances electron-donating capacity, critical for doping efficiency, whereas methyl/ethyl groups in the target compound offer weaker inductive effects.
- Aryl vs. Alkyl : Bulky aryl substituents (e.g., biphenyl in ) improve steric shielding in metal complexes but reduce solubility.
Biological Activity
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide (CAS Number: 19101-76-9) is a compound derived from the benzimidazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₂H₁₇IN₂
- Molar Mass : 316.18 g/mol
- Structural Characteristics : The compound features ethyl and methyl substitutions on the benzimidazole ring, influencing its reactivity and biological interactions .
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that benzimidazole derivatives possess antimicrobial properties, acting against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties : Similar compounds have shown significant anticancer activity through:
- Topoisomerase Inhibition : Inhibition of topoisomerase enzymes disrupts DNA replication and transcription in cancer cells.
- Microtubule Dynamics : Some derivatives affect microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells .
Anticancer Activity
A comparative analysis of various benzimidazole derivatives, including this compound, has demonstrated efficacy against multiple cancer types. Below is a summary table of its activity against selected cancer cell lines:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 10 | Cell cycle arrest and apoptosis |
| Lung Cancer (A549) | 8 | Topoisomerase inhibition |
| Prostate Cancer (PC-3) | 12 | Microtubule disruption |
| Colorectal Cancer (Caco-2) | 9 | Induction of apoptosis |
Case Studies
Several studies have documented the biological effects of benzimidazole derivatives similar to this compound:
- Study on Apoptosis Induction :
- Cell Cycle Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
